1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034612-40-1
VCID: VC4171356
InChI: InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20)
SMILES: C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

CAS No.: 2034612-40-1

Cat. No.: VC4171356

Molecular Formula: C15H18N4O2

Molecular Weight: 286.335

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea - 2034612-40-1

Specification

CAS No. 2034612-40-1
Molecular Formula C15H18N4O2
Molecular Weight 286.335
IUPAC Name 1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea
Standard InChI InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20)
Standard InChI Key NDISVGLKBVCJGX-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3

Introduction

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound with the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol. It is characterized by the presence of a cyclopentyl group, a furan ring, and a pyrazine moiety, linked through a urea functional group. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities.

Synthesis and Preparation

The synthesis of 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea involves multi-step organic reactions:

  • Preparation of Intermediates:

    • Synthesis of the pyrazine ring through cyclization reactions.

    • Formation of the furan moiety via nucleophilic substitution.

  • Coupling Reaction:

    • The intermediates are linked through amide bond formation using an isocyanate or carbamate.

  • Purification:

    • Techniques such as recrystallization or chromatography are employed to isolate the final product.

Industrial-scale production optimizes reaction conditions (temperature, pressure, catalysts) to maximize yield and purity.

Common Reactions:

  • Oxidation:

    • The furan ring can be oxidized to form furanones using agents like potassium permanganate.

  • Reduction:

    • The pyrazine ring undergoes reduction to form dihydropyrazines with sodium borohydride.

  • Substitution:

    • Functional groups on the pyrazine or furan rings can be replaced via nucleophilic or electrophilic substitution.

Major Products:

Reaction TypeProducts
OxidationFuranones, pyrazine oxides
ReductionDihydropyrazines, cyclopentylamines
SubstitutionHalogenated pyrazines, alkylated furans

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition:

    • It may inhibit key enzymes involved in metabolic pathways.

  • Receptor Modulation:

    • Likely affects signaling pathways by interacting with cellular receptors.

Research suggests that it may influence kinase activity and other signaling cascades, but further studies are needed to confirm these effects.

Medicinal Chemistry:

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea serves as a scaffold for developing therapeutic agents due to its diverse chemical properties.

Pharmacological Effects:

  • Antimicrobial Activity:

    • Exhibits potential against bacterial and fungal pathogens.

  • Anticancer Potential:

    • Preliminary studies indicate its ability to induce apoptosis in cancer cells.

Industrial Applications:

The compound is used as an intermediate in synthesizing more complex organic molecules for research and development purposes.

Comparison with Similar Compounds

Compound NameUnique Features
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)ureaContains both furan and pyrazine moieties, offering diverse reactivity and biological activity
Pyrrolopyrazine derivativesSimilar biological activities but differ in structural features
Cyclopentyl derivativesVarying activities based on substituents attached

Case Studies:

  • Antimicrobial Study:

    • Demonstrated inhibition of Gram-positive bacteria at micromolar concentrations.

  • Anticancer Research:

    • Induced apoptosis in colorectal cancer cell lines during in vitro studies.

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